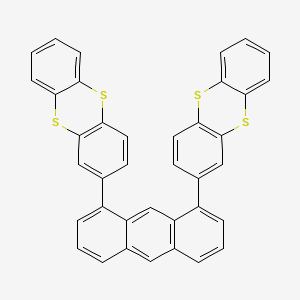

Thianthrene, 2,2'-(1,8-anthracenediyl)bis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- is a sulfur-containing heterocyclic compound characterized by a dibenzo-fused 1,4-dithiine ring. This compound is notable for its unique structural properties, including a bent structure with a C–S–C angle of approximately 128°, which can transform into a planar structure in its radical cation state . The redox behavior and cationic-state capability of thianthrene make it a valuable compound in various fields, including supramolecular chemistry and the development of organic chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- can be synthesized through several methods:

Thia-APEX Reactions: This method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons.

Homoannulation Reactions: Utilizing ortho-halogenated arenethiols and a base, symmetric thianthrene structures can be prepared.

Cross-Annulation Reactions: Aryldithiols and 1,2-dihaloarenes are employed to construct unsymmetric thianthrene structures and large organic frameworks consisting of multiple thianthrene bridges.

Industrial Production Methods

Industrial production methods for thianthrene derivatives often involve the use of arenethiols as starting materials with fuming sulfuric acid and reductants such as zinc and tin(II) chloride . Additionally, sulfur dichloride and Lewis acids like aluminum chloride can be used to synthesize symmetric thianthrenes from unfunctionalized aromatic substrates .

Analyse Chemischer Reaktionen

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- undergoes various types of chemical reactions:

Reduction: Reduction reactions can revert the compound to its neutral state, maintaining its bent structure.

Substitution: Thianthrene derivatives can undergo substitution reactions, particularly C–H functionalization of aromatic compounds.

Common reagents and conditions used in these reactions include trifluoromethanesulfonic acid (TfOH) as a catalyst in thia-APEX reactions and various bases in homoannulation reactions . Major products formed from these reactions include π-extended thianthrenes and other thianthrene-based materials with unique reactivities and optoelectronic properties .

Wissenschaftliche Forschungsanwendungen

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which thianthrene, 2,2’-(1,8-anthracenediyl)bis- exerts its effects involves its redox behavior and cationic-state capability. The compound’s ability to adopt a planar structure in its radical cation state allows it to participate in various supramolecular interactions and organic chemical reactions . The electron-richness and heavy atom effect of sulfur atoms contribute to its electron-donation and intersystem crossing capabilities .

Vergleich Mit ähnlichen Verbindungen

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- can be compared with other sulfur-containing heterocyclic compounds, such as:

- Thiacalix 4-2,8-thianthrene : A thianthrene-based cyclic tetramer with unique supramolecular chemistry and photophysical properties .

- Thianthrene (TT) : A simpler thianthrene derivative used as a reference compound in various studies .

- Di(thianthren-2-yl)sulfane (TT2S) : Another thianthrene derivative with distinct structural and photophysical characteristics .

The uniqueness of thianthrene, 2,2’-(1,8-anthracenediyl)bis- lies in its extended π-system and the ability to form complex organic frameworks, making it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer |

189105-80-4 |

|---|---|

Molekularformel |

C38H22S4 |

Molekulargewicht |

606.8 g/mol |

IUPAC-Name |

2-(8-thianthren-2-ylanthracen-1-yl)thianthrene |

InChI |

InChI=1S/C38H22S4/c1-3-13-33-31(11-1)39-35-17-15-25(20-37(35)41-33)27-9-5-7-23-19-24-8-6-10-28(30(24)22-29(23)27)26-16-18-36-38(21-26)42-34-14-4-2-12-32(34)40-36/h1-22H |

InChI-Schlüssel |

OLVGQMNVERJWEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)C4=CC=CC5=CC6=C(C=C54)C(=CC=C6)C7=CC8=C(C=C7)SC9=CC=CC=C9S8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)

![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)

![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)

![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)